Proroxan
Overview
Description
"Proroxan" does not appear directly in the scientific literature according to the searched results. However, the analysis and information provided here are based on studies related to chemical synthesis, molecular structure, and properties of compounds that may be relevant to understanding similar compounds.
Synthesis Analysis
The synthesis of complex molecules often involves multi-step chemical reactions to construct the desired molecular architecture. For example, the synthesis of the C22–C37 segment of prorocentin, a compound related to the study context, was achieved through a series of carefully planned chemical reactions, demonstrating the intricacy involved in synthetic organic chemistry. This approach may be similar to that required for synthesizing compounds like "Proroxan" (Takemura et al., 2011).
Molecular Structure Analysis
Understanding the molecular structure of a compound is crucial for determining its chemical behavior and reactivity. Techniques such as NMR, X-ray crystallography, and computational modeling are often used. The study of substituted 2-azabicyclo[2.1.1]hexanes as constrained proline analogues, for example, reveals the impact of molecular structure on the properties of molecules, potentially offering insights into the structural analysis of "Proroxan" (Jenkins et al., 2004).
Chemical Reactions and Properties
The chemical reactivity of a compound is directly influenced by its molecular structure. For instance, the reactivity of hydroxamate-based compounds in facilitating amide bond formation illustrates the specific chemical properties that enable certain reactions (Hara, Suzuki, & Kino, 2015). Similar analyses can apply to the reactions and properties of "Proroxan".
Physical Properties Analysis
The physical properties of a compound, such as solubility, melting point, and stability, are essential for its practical application. For example, the solubility and stability of proroxan at various pH values were investigated, highlighting the importance of these properties in the development of pharmaceutical formulations (Krechetov et al., 2018).
Scientific Research Applications
Integrated Proteome Resource Applications
Proroxan's applications in the field of proteomics are highlighted through resources like iProX, which facilitates the sharing of proteomics experiments data. This includes raw data, analysis results, and metadata from mass spectrometry-based proteomics datasets. The integrated proteome resource iProX, as a full member of the ProteomeXchange consortium, underscores Proroxan's role in enhancing data analysis and sharing in proteomics research globally (Ma et al., 2018).
Optimization of Gastroretentive Properties
Research has been conducted on the optimization of gastroretentive properties of floating Proroxan prolonged-release tablets. This involves the granulation of effervescent ingredients with a hydrophilic matrix containing Proroxan, which resulted in tablets achieving the required buoyancy lag-time and Proroxan release kinetics (Nifontova et al., 2018).
Solubility and Stability Studies
Studies have examined the solubility and stability of Proroxan at various pH values. It was found that Proroxan's solubility reduced in certain pH ranges, which is uncharacteristic for salts of organic bases, indicating the need for specific dosage forms and delivery systems for effective absorption (Krechetov et al., 2018).
Clinical Pharmacology Insights
Clinical pharmacology studies of Proroxan have explored its applications in treating diencephalic disorders like vegetative crises, highlighting its popularity and fixed direction of use in these areas. These studies also delve into Proroxan's anti-alcohol and anti-drug action, demonstrating its effectiveness in suppressing alcohol and drug consumption (Shabanov, 2020).
Protective Activity in Genetic Research
Research assessing the protective activity of Proroxan on a model of mice erythrocytes has been significant. This study evaluated the genetic activity of Proroxan, revealing its ability to induce both mutagenesis and antimutagenesis in cells, thus providing insights into its genetic effects (Ibragimova et al., 2022).
Future Directions
Proroxan was developed in the 1970s and is primarily used in Russia . Though originally developed as an antihypertensive, its use can lead to a decrease in alcohol and drug consumption . Currently, Proroxan is used almost exclusively in psychiatry, narcology, and neurology . Future research may explore other potential uses for this drug.
properties
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(3-phenylpyrrolidin-1-yl)propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO3/c23-19(17-6-7-20-21(14-17)25-13-12-24-20)9-11-22-10-8-18(15-22)16-4-2-1-3-5-16/h1-7,14,18H,8-13,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZIISXIDAZYOLI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC=CC=C2)CCC(=O)C3=CC4=C(C=C3)OCCO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
33025-33-1 (hydrochloride) | |
Record name | Proroxan [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033743963 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9046285 | |
Record name | Proroxan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9046285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Proroxan | |
CAS RN |
33743-96-3 | |
Record name | Proroxan [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033743963 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Proroxan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9046285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PROROXAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T5WT3QN49G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.